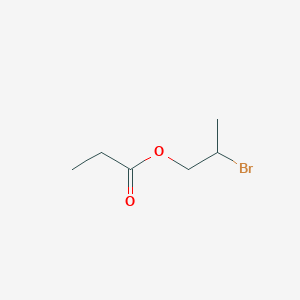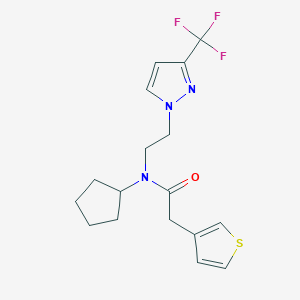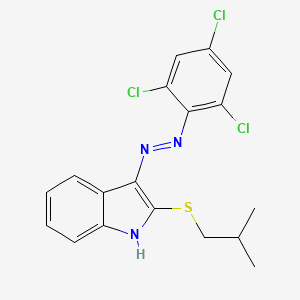
2-Bromopropyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopropyl propionate is an organic compound with the molecular formula C6H11BrO2 It is an ester derived from propionic acid and 2-bromopropanol
Mechanism of Action
Target of Action
2-Bromopropyl propionate is a chemical compound with the formula C6H11BrO2 Similar compounds such as 2-bromopropanoic acid have been studied .
Mode of Action
It’s structurally similar compound, 2-bromopropane, undergoes elimination reactions where the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .
Biochemical Pathways
Propionate, a related compound, is known to be involved in various metabolic pathways, including fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . It’s also known to have protective effects on the blood-brain barrier .
Result of Action
Related compounds such as propionate have been shown to have various effects, including inhibiting pathways associated with non-specific microbial infections and protecting the blood-brain barrier from oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopropyl propionate can be synthesized through the esterification of 2-bromopropanol with propionic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromopropyl propionate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of propyl propionate and other derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, such as propene.
Oxidation and Reduction: The ester group in this compound can be subjected to oxidation and reduction reactions, leading to the formation of corresponding alcohols and acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Propyl propionate and various substituted propionates.
Elimination Reactions: Propene and other alkenes.
Oxidation: Propionic acid and other carboxylic acids.
Reduction: 2-bromopropanol and other alcohols.
Scientific Research Applications
2-Bromopropyl propionate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving esterases and lipases.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industrial Applications: this compound is used in the production of specialty chemicals, polymers, and resins.
Comparison with Similar Compounds
2-Bromopropane: A halogenated alkane with similar reactivity in nucleophilic substitution and elimination reactions.
Propyl Propionate: An ester with similar chemical properties but lacking the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromopropanoic Acid: A carboxylic acid with similar reactivity in nucleophilic substitution and elimination reactions but with different functional groups.
Uniqueness of 2-Bromopropyl Propionate: this compound is unique due to the presence of both an ester group and a bromine atom, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-bromopropyl propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-6(8)9-4-5(2)7/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBKTQWFIBVEQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2369677.png)

![2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B2369681.png)

![3-Methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2369687.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2369689.png)

![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2369693.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2369694.png)


![2,4-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2369697.png)
![2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2369698.png)
